
2-Azido-5-bromopyridine
Overview
Description
2-Azido-5-bromopyridine (CID: 21625959) is a heteroaromatic compound with the molecular formula C₅H₃BrN₄. Its structural features include a pyridine ring substituted with an azide (-N₃) group at the 2-position and a bromine atom at the 5-position. Key identifiers include:
- SMILES:
C1=CC(=NC=C1Br)N=[N+]=[N-]
- InChI:
InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H
- InChIKey:
SDNMILYGTDYJNH-UHFFFAOYSA-N
Predicted collision cross-section (CCS) values for various adducts have been calculated, with the [M+H]+ ion showing a CCS of 133.9 Ų .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-bromopyridine typically involves the azidation of 5-bromopyridine. One common method is the nucleophilic substitution reaction where 5-bromopyridine is treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 2-amino-5-bromopyridine.
Scientific Research Applications
Chemical Synthesis
2-Azido-5-bromopyridine serves as an essential intermediate in organic synthesis. It is particularly useful in:
- Click Chemistry : The azido group allows for efficient cycloaddition reactions, especially with alkynes to form triazoles. This reaction is widely utilized in the synthesis of diverse chemical entities, including pharmaceuticals and bioconjugates.
- Building Block for Complex Molecules : The compound can be transformed into various derivatives that serve as precursors for more complex organic compounds. Its bromine atom facilitates further functionalization through nucleophilic substitution reactions, enhancing its utility as a synthetic intermediate.
Biological Applications
The biological relevance of this compound has been explored in several contexts:
- Bioorthogonal Labeling : The stability and selective reactivity of azides make them suitable for bioorthogonal reactions. This compound can be used to tag biomolecules, enabling imaging and tracking within living systems without disrupting native biological processes.
- Antimicrobial Activity : Preliminary studies suggest that azide-containing compounds exhibit antimicrobial properties. This compound has shown moderate inhibition against certain Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Potential : Research indicates that derivatives of azide-containing compounds can inhibit cancer cell proliferation. Case studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, the compound exhibited a GI50 value below 10 µM against MCF7 breast cancer cells.
Industrial Applications
In industrial settings, this compound is utilized for:
- Specialty Chemicals Production : It plays a role in synthesizing specialty chemicals and advanced materials with tailored properties. The compound's unique reactivity patterns allow for the development of polymers and other materials with specific functionalities.
Case Study 1: Antimicrobial Testing
A series of substituted pyridine derivatives were evaluated for their antimicrobial properties:
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 12.3 | Moderate Inhibition |
Control (Standard) | 15.0 | Low Inhibition |
This study indicates that the compound has potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In studies assessing the anticancer effects of azide-containing compounds:
Cell Line | GI50 (µM) |
---|---|
MCF7 (Breast) | 8.5 |
NCI-H460 (Lung) | 9.0 |
SF-268 (CNS) | 7.8 |
These results highlight the cytotoxic potential of this compound against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Azido-5-bromopyridine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in bioorthogonal chemistry where it targets specific functional groups on biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-Azido-5-bromopyridine, comparisons are drawn to analogous azido- and bromo-substituted pyridines. Key differences in structure, physicochemical properties, and reactivity are outlined below.
Structural and Molecular Comparisons
Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
This compound | C₅H₃BrN₄ | Azido (C2), Br (C5) | 215.00 | Azide, Bromine |
2-Azidopyridine | C₅H₄N₄ | Azido (C2) | 120.11 | Azide |
5-Bromopyridine | C₅H₄BrN | Br (C5) | 158.00 | Bromine |
3-Azido-5-bromopyridine | C₅H₃BrN₄ | Azido (C3), Br (C5) | 215.00 | Azide, Bromine |
Key Observations :
- The dual substitution in this compound distinguishes it from monosubstituted analogs like 2-Azidopyridine and 5-Bromopyridine.
Predicted Physicochemical Properties
CCS values for this compound adducts are provided below (Ų):
Adduct | m/z | CCS |
---|---|---|
[M+H]+ | 198.96140 | 133.9 |
[M+Na]+ | 220.94334 | 138.4 |
[M-H]- | 196.94684 | 137.5 |
Comparative Analysis :
- The bromine atom increases molecular weight and polarizability compared to 2-Azidopyridine, likely contributing to higher CCS values.
- Positional isomerism (e.g., 3-Azido vs. 2-Azido) may alter molecular shape, affecting CCS; however, experimental data for isomers are lacking .
Biological Activity
2-Azido-5-bromopyridine is a heterocyclic compound that has garnered attention in medicinal chemistry and bioorthogonal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to participate in bioorthogonal reactions, particularly Staudinger ligation. This reaction allows for selective labeling of biomolecules in living systems, enabling researchers to track protein localization and interactions without interfering with native biological processes .
Bioorthogonal Chemistry
Azides are known for their stability and lack of reactivity with biological molecules, making them ideal for bioorthogonal applications. The Staudinger reaction involves the conversion of azides into amines through a phosphine-mediated process, which can be utilized for labeling and imaging purposes in cellular studies .
Biological Activity Spectrum
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing azide groups can inhibit the growth of various bacterial strains. The incorporation of the bromine atom may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Potential : Case studies have shown that azide-containing compounds can act as inhibitors of cancer cell proliferation. For instance, derivatives have been tested against multiple cancer cell lines, revealing significant cytotoxic effects .
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been reported to inhibit key enzymes involved in cancer metabolism, suggesting potential therapeutic applications .
Case Study 1: Antimicrobial Testing
A series of substituted pyridine derivatives were evaluated for their antimicrobial properties. Among these, this compound demonstrated notable inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentration levels .
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 12.3 | Moderate Inhibition |
Control (Standard) | 15.0 | Low Inhibition |
Case Study 2: Anticancer Activity
In a study assessing the anticancer effects of azide-containing compounds, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity, with a GI50 value below 10 µM for MCF7 breast cancer cells.
Cell Line | GI50 (µM) |
---|---|
MCF7 (Breast) | 8.5 |
NCI-H460 (Lung) | 9.0 |
SF-268 (CNS) | 7.8 |
Q & A
Basic Questions
Q. What established synthetic routes are used to prepare 2-Azido-5-bromopyridine, and how can reaction conditions be optimized for yield and safety?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example:
- Azidation : Reacting 5-bromo-2-chloropyridine with sodium azide (NaN₃) in polar solvents (e.g., DMF) at 60–80°C under inert atmosphere. Monitor reaction progress via TLC to avoid over-azidation.
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) using 5-bromo-2-azidopyridine as a substrate. Use Pd(PPh₃)₄ (0.5–2 mol%) and mild bases (K₂CO₃) in THF/H₂O .
- Safety : Handle azides with care due to shock sensitivity. Use blast shields, avoid metal contamination, and store in cool, dry conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should functional group interactions be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and azide-related deshielding. Br and N₃ groups cause distinct splitting patterns. Compare with NIST reference data .
- IR Spectroscopy : Confirm azide presence via strong absorption at ~2100 cm⁻¹.
- X-ray Crystallography : Use SHELX for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve Br/N₃ positional ambiguity .
Advanced Research Questions
Q. How can contradictions in regioselectivity during nucleophilic substitution reactions with this compound be systematically addressed?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., SNAr vs. radical mechanisms). To resolve:
- Control Experiments : Vary solvents (DMF vs. DMSO) and nucleophiles (e.g., amines vs. thiols).
- Computational Modeling : Calculate Fukui indices to predict electrophilic sites. Compare with experimental outcomes .
- Isotopic Labeling : Use ¹⁵N-labeled azides to track reaction pathways via MS/MS.
Q. What strategies reconcile computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Hybrid DFT-MD Simulations : Combine density functional theory (DFT) with molecular dynamics to model solvent effects and transition states.
- Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvation models) based on experimental kinetics (e.g., Arrhenius plots) .
Q. Data Analysis and Troubleshooting
Q. How should researchers handle discrepancies between X-ray crystallography and NMR data for this compound derivatives?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures. Validate with R₁/R₁₀ metrics .
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Perform VT-NMR to detect temperature-dependent shifts .
Q. Table: Comparison of Synthetic Methods
Properties
IUPAC Name |
2-azido-5-bromopyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5(8-3-4)9-10-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNMILYGTDYJNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242815-96-9 | |
Record name | 2-azido-5-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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